Decatromicin B

Description

Properties

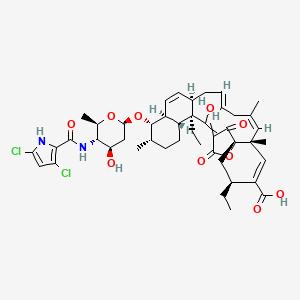

IUPAC Name |

(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H56Cl2N2O10/c1-7-25-20-45-39(52)34(42(56)59-45)38(51)44(8-2)26(12-10-9-11-22(3)19-43(45,6)21-28(25)41(54)55)14-15-27-29(44)16-13-23(4)37(27)58-33-18-31(50)35(24(5)57-33)49-40(53)36-30(46)17-32(47)48-36/h9-10,14-15,17,19,21,23-27,29,31,33,35,37,48,50-51H,7-8,11-13,16,18,20H2,1-6H3,(H,49,53)(H,54,55)/b10-9+,22-19-,38-34?/t23-,24+,25-,26+,27-,29+,31+,33-,35+,37-,43+,44+,45+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAXASMGHNZATD-KUDIZNKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC23C(=O)C(=C(C4(C5CCC(C(C5C=CC4CC=CCC(=CC2(C=C1C(=O)O)C)C)OC6CC(C(C(O6)C)NC(=O)C7=C(C=C(N7)Cl)Cl)O)C)CC)O)C(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@@]23C(=O)C(=C([C@]4([C@@H]5CC[C@@H]([C@@H]([C@H]5C=C[C@H]4C/C=C/C/C(=C\[C@@]2(C=C1C(=O)O)C)/C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)NC(=O)C7=C(C=C(N7)Cl)Cl)O)C)CC)O)C(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H56Cl2N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Decatromicin B: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B, a potent tetronic acid antibiotic, has demonstrated significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Isolated from the fermentation broth of Actinomadura sp. MK73-NF4, its complex chemical structure and promising biological profile make it a subject of interest in the ongoing search for novel antimicrobial agents.[1][4] This technical guide provides a comprehensive overview of the known physicochemical properties of Decatromicin B, outlines general experimental protocols for their determination, and presents a hypothetical mechanism of action based on its structural class. Due to the limited public availability of detailed experimental data for this specific compound, this guide combines established information with generalized methodologies to serve as a valuable resource for the scientific community.

Physicochemical Properties

The fundamental physicochemical characteristics of Decatromicin B are summarized below. These properties are essential for understanding its behavior in biological systems and for the design of future drug development studies.

General Properties

| Property | Value | Source |

| Appearance | Off-white to light tan solid | [4] |

| Purity | >95% by HPLC | [4] |

| Long-term Storage | -20°C | [4] |

Chemical and Physical Data

| Property | Value |

| Molecular Formula | C₄₅H₅₆Cl₂N₂O₁₀ |

| Molecular Weight | 855.9 g/mol |

| CAS Number | 235097-64-0 |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO; Poor water solubility.[1][4] |

| Melting Point | Not reported in available literature. |

| Spectroscopic Data (¹H NMR, ¹³C NMR, MS) | Structure elucidated using these techniques, but specific data not publicly available.[5] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a natural product antibiotic like Decatromicin B. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Solubility Assessment

Determining the solubility profile is essential for formulation and in vitro assay development.

-

A known amount of Decatromicin B (e.g., 1 mg) is added to a specific volume of solvent (e.g., 1 mL) in a vial.

-

The mixture is vortexed or sonicated for a set period to facilitate dissolution.

-

The solution is visually inspected for any undissolved particles.

-

If the compound dissolves completely, it is recorded as soluble at that concentration. If not, the process can be repeated with a smaller amount of solute or a larger volume of solvent to determine the approximate solubility limit.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule.

-

A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Advanced 2D NMR experiments such as COSY, HMQC, and HMBC can be performed to establish connectivity between protons and carbons, aiding in the complete structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

-

A dilute solution of the sample is prepared in a suitable volatile solvent.

-

The solution is introduced into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

High-resolution mass spectrometry (HRMS) is used to obtain the accurate mass of the molecular ion, which allows for the determination of the molecular formula.

-

Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and provide further structural information.

Biological Activity and Hypothetical Mechanism of Action

Decatromicin B is a member of the tetronic acid class of natural products and exhibits potent antibiotic activity against Gram-positive bacteria, including MRSA.[1][2][3][4] While the specific molecular target and signaling pathway of Decatromicin B have not been elucidated, many antibiotics targeting Gram-positive bacteria interfere with the biosynthesis of the bacterial cell wall. A plausible mechanism of action for Decatromicin B is the inhibition of peptidoglycan synthesis, a pathway essential for bacterial viability.

Hypothetical Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The following diagram illustrates a generalized pathway for the inhibition of peptidoglycan synthesis in Gram-positive bacteria, a potential mechanism of action for Decatromicin B.

References

Elucidation of the Complex Architecture and Stereochemistry of Decatromicin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Decatromicin B, a potent antibiotic produced by Actinomadura sp. MK73-NF4, represents a significant member of the spirotetronate class of polyketides. Its complex molecular architecture, featuring a spiro-linked tetronic acid moiety, a densely functionalized decalin core, and a unique glycosidic unit, has necessitated a multifaceted approach for its complete structure elucidation and stereochemical assignment. This technical guide provides an in-depth analysis of the key experimental data and methodologies employed in defining the intricate structure of decatromicin B.

Spectroscopic Data and Structural Determination

The determination of the planar structure and relative stereochemistry of decatromicin B was achieved through an extensive series of high-resolution nuclear magnetic resonance (NMR) and mass spectrometry experiments. The absolute configuration of its stereocenters was subsequently established through chemical derivatization and chiroptical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC, and NOESY) NMR experiments was instrumental in assembling the carbon framework and establishing the connectivity of the molecule.

Table 1: ¹H NMR Data for Decatromicin B

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in accessible literature |

Table 2: ¹³C NMR Data for Decatromicin B

| Position | Chemical Shift (δ, ppm) |

| Data not available in accessible literature |

Note: The specific chemical shift and coupling constant values from the primary literature (Momose et al., 1999) are not publicly available in full. The tables are presented as a template for the type of data that was generated and analyzed.

The analysis of Correlation Spectroscopy (COSY) data revealed the proton-proton coupling networks, allowing for the delineation of individual spin systems within the aglycone and the sugar moiety. Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial in connecting these spin systems by establishing one-bond and multiple-bond correlations between protons and carbons, respectively. This network of correlations ultimately led to the assembly of the complete planar structure of decatromicin B.

The relative stereochemistry of the aglycone was elucidated through Nuclear Overhauser Effect Spectroscopy (NOESY). Key NOE correlations provided information about the spatial proximity of protons, which in turn defined the relative configurations of the numerous stereocenters in the decalin and spirotetronate ring systems.

Table 3: Key NOESY Correlations for the Aglycone of Decatromicin B

| Proton 1 | Proton 2 | Inferred Spatial Relationship |

| Specific correlation data not available in accessible literature |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of decatromicin B, which was established as C₄₅H₅₆Cl₂N₂O₁₀. This information was vital for confirming the molecular formula and calculating the degree of unsaturation, providing a foundational piece of the structural puzzle.

Stereochemistry Determination

The determination of the absolute configuration of the multiple stereocenters in decatromicin B required a combination of chemical and crystallographic methods.

Modified Mosher's Method for the Aglycone

The absolute configuration of the stereocenters in the aglycone was determined using the modified Mosher's method. This technique involves the esterification of secondary alcohols with the chiral Mosher's reagents, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). By analyzing the differences in the ¹H NMR chemical shifts of the protons in the resulting diastereomeric MTPA esters, the absolute configuration of the alcohol centers can be deduced.

X-ray Crystallography of the Glycosyl Moiety

To determine the absolute stereochemistry of the sugar unit, a derivative was synthesized and subjected to single-crystal X-ray diffraction analysis. Specifically, an O-(p-bromobenzoyl) derivative of the glycosyl moiety was prepared. The presence of the heavy bromine atom facilitated the determination of the absolute structure by anomalous dispersion, unequivocally establishing the absolute configuration of all stereocenters within the sugar.

Experimental Protocols

While the specific, detailed experimental parameters from the original publication are not fully accessible, the following outlines the general methodologies employed in the structure elucidation of decatromicin B.

General NMR Spectroscopy

-

Sample Preparation: A purified sample of decatromicin B would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) would be used to acquire ¹H, ¹³C, COSY, HMQC, HMBC, and NOESY spectra.

-

Data Processing: The acquired free induction decays (FIDs) would be processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phasing, and baseline correction.

Modified Mosher's Esterification

-

Reaction Setup: The decatromicin B aglycone is dissolved in a dry, aprotic solvent (e.g., pyridine or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: (R)- and (S)-MTPA-Cl are added to separate reaction mixtures containing the aglycone. A catalyst such as 4-(dimethylamino)pyridine (DMAP) may be included.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reactions are quenched, and the resulting diastereomeric MTPA esters are purified using chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC).

-

NMR Analysis: ¹H NMR spectra of the purified esters are acquired and compared to determine the Δδ (δS - δR) values for protons near the esterification site.

O-(p-bromobenzoyl) Derivatization and X-ray Crystallography

-

Derivatization: The glycosyl moiety of decatromicin B is selectively acylated with p-bromobenzoyl chloride in the presence of a base (e.g., pyridine).

-

Purification and Crystallization: The resulting O-(p-bromobenzoyl) derivative is purified by chromatography, and single crystals suitable for X-ray diffraction are grown, typically by slow evaporation from a suitable solvent system.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed, and the crystal structure is solved and refined using specialized software. The absolute configuration is determined by analyzing the anomalous scattering effects from the bromine atom.

Biosynthesis of Decatromicin B

Decatromicin B is a complex polyketide, and its biosynthesis is proposed to involve a combination of a type I polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) system, which is common for the production of spirotetronate antibiotics in Actinomadura.

The biosynthesis likely begins with the assembly of a polyketide chain by the PKS, utilizing simple acyl-CoA precursors such as acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA. The NRPS machinery is responsible for incorporating the amino acid-derived dichloropyrrole moiety. The intricate spirotetronate core is thought to be formed through a key intramolecular Diels-Alder reaction or a Michael-type cyclization cascade. Subsequent post-PKS modifications, including glycosylation and chlorination, lead to the final decatromicin B structure.

Visualizations

Caption: Experimental workflow for the structure elucidation of decatromicin B.

The Enigmatic Biosynthesis of Decatromicin B in Actinomadura: A Call for Scientific Exploration

For researchers, scientists, and drug development professionals, the quest to understand the intricate biosynthetic pathways of novel antibiotics is paramount for future drug discovery and development. Decatromicin B, a potent antibiotic produced by the bacterium Actinomadura sp. MK73-NF4, represents a promising therapeutic lead, particularly against Gram-positive pathogens. However, a comprehensive review of the current scientific literature reveals a significant knowledge gap: the biosynthetic pathway of Decatromicin B remains largely uncharted.

Despite the elucidation of its chemical structure, the genetic blueprint and the enzymatic machinery responsible for the assembly of Decatromicin B are yet to be publicly detailed. This lack of information presents a considerable hurdle for the metabolic engineering of the producing strain to enhance production yields or to generate novel, potentially more effective, derivatives.

This technical guide, therefore, serves not as a summary of established knowledge, but as a framework for the future investigation of the Decatromicin B biosynthetic pathway, drawing upon established methodologies in the field of natural product biosynthesis.

The Producing Organism: Actinomadura sp. MK73-NF4

Decatromicin B is a secondary metabolite isolated from Actinomadura sp. MK73-NF4. The genus Actinomadura is a rich source of bioactive natural products, and understanding the genomic potential of this specific strain is the first critical step.

Experimental Protocol: Genome Sequencing and Annotation

A fundamental prerequisite for elucidating the biosynthetic pathway is the whole-genome sequencing of Actinomadura sp. MK73-NF4.

-

High-Quality Genomic DNA Isolation: Cultivate Actinomadura sp. MK73-NF4 in a suitable liquid medium (e.g., ISP2 or TSB) to stationary phase. Harvest the mycelia by centrifugation and perform high-molecular-weight genomic DNA extraction using established protocols for Actinobacteria, which may include enzymatic lysis (lysozyme, proteinase K), phenol-chloroform extraction, and ethanol precipitation.

-

Genome Sequencing: Employ a hybrid sequencing approach combining the long-read capabilities of platforms like PacBio or Oxford Nanopore with the high accuracy of Illumina short-read sequencing to achieve a complete and contiguous genome assembly.

-

Genome Annotation: Utilize bioinformatics pipelines such as the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) or RAST (Rapid Annotation using Subsystem Technology) to predict protein-coding genes, rRNA, tRNA, and other genomic features.

Identifying the Decatromicin B Biosynthetic Gene Cluster (BGC)

With the annotated genome in hand, the next step is to pinpoint the specific gene cluster responsible for Decatromicin B biosynthesis.

Experimental Protocol: Bioinformatic Prediction of the BGC

-

BGC Prediction Software: Submit the annotated genome sequence to specialized bioinformatics tools for secondary metabolite BGC prediction. Commonly used software includes:

-

antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): A powerful tool that identifies a wide range of BGCs and provides detailed annotation of the genes and domains within them.

-

BAGEL4 (Bacteriocin Genome Mining Tool): While focused on bacteriocins, it can also identify other ribosomally synthesized and post-translationally modified peptides (RiPPs).

-

-

Manual Curation and Hypothesis Generation: Analyze the output from these tools. Based on the chemical structure of Decatromicin B (which would suggest a polyketide synthase [PKS] or non-ribosomal peptide synthetase [NRPS] or a hybrid pathway), prioritize candidate BGCs. Look for genes encoding key biosynthetic enzymes such as PKSs, NRPSs, tailoring enzymes (e.g., oxidoreductases, methyltransferases, glycosyltransferases), and regulatory and transport proteins.

Logical Relationship: From Genome to Candidate BGC

Caption: Workflow for identifying the candidate Decatromicin B biosynthetic gene cluster.

Functional Characterization of the Biosynthetic Pathway

Once a candidate BGC is identified, experimental validation is necessary to confirm its role in Decatromicin B biosynthesis and to elucidate the function of individual genes.

Experimental Protocol: Gene Inactivation and Heterologous Expression

-

Gene Inactivation: Create targeted knockouts of key biosynthetic genes (e.g., PKS or NRPS genes) within the candidate BGC in Actinomadura sp. MK73-NF4 using CRISPR/Cas9-based genome editing or homologous recombination.

-

Metabolite Analysis: Cultivate the wild-type and mutant strains under identical conditions. Extract the secondary metabolites and analyze the metabolic profiles using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The abolishment of Decatromicin B production in the mutant strain would confirm the BGC's involvement.

-

Heterologous Expression: Clone the entire candidate BGC into a suitable expression vector and introduce it into a genetically tractable and high-producing heterologous host, such as a well-characterized Streptomyces strain. Successful production of Decatromicin B in the heterologous host would provide definitive proof of the BGC's function.

Experimental Workflow: Gene Function Elucidation

Caption: Experimental workflow for confirming the function of the Decatromicin B BGC.

Unraveling the Biosynthetic Steps: Precursor Feeding Studies

Isotopic labeling experiments are a powerful tool to trace the incorporation of primary metabolites into the final natural product, thereby revealing the building blocks of the molecule.

Experimental Protocol: Isotopic Labeling Studies

-

Precursor Selection: Based on the predicted BGC (e.g., PKS), likely precursors would include acetate, propionate, and various amino acids.

-

Labeled Precursor Feeding: Supplement the culture medium of Actinomadura sp. MK73-NF4 with isotopically labeled precursors (e.g., ¹³C-labeled acetate, ¹⁵N-labeled amino acids).

-

Isolation and NMR/MS Analysis: Isolate Decatromicin B from the labeled cultures. Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the positions and extent of isotope incorporation. This data will provide crucial insights into the starter and extender units used by the biosynthetic machinery.

Quantitative Analysis of Decatromicin B Production

To facilitate metabolic engineering efforts, it is essential to have a robust method for quantifying the production of Decatromicin B.

Experimental Protocol: Quantitative HPLC Analysis

-

Standard Curve Generation: Obtain a pure standard of Decatromicin B. Prepare a series of standard solutions of known concentrations and inject them into an HPLC system equipped with a suitable detector (e.g., UV-Vis or MS). Construct a standard curve by plotting the peak area against the concentration.

-

Sample Preparation and Analysis: Prepare extracts from Actinomadura sp. MK73-NF4 cultures grown under various conditions. Analyze these extracts by HPLC under the same conditions as the standards.

-

Quantification: Determine the concentration of Decatromicin B in the samples by interpolating their peak areas on the standard curve.

Data Presentation: Quantitative Production Data (Hypothetical)

| Culture Condition | Decatromicin B Titer (mg/L) | Standard Deviation |

| Baseline Medium | 15.2 | 1.8 |

| + Precursor A | 25.8 | 2.5 |

| + Precursor B | 18.1 | 2.1 |

| Gene Overexpression X | 42.5 | 4.1 |

Conclusion and Future Outlook

The elucidation of the Decatromicin B biosynthetic pathway in Actinomadura is a greenfield area for research. The methodologies outlined in this guide provide a clear roadmap for scientists to unravel the genetic and enzymatic basis of its formation. Such knowledge will be instrumental in harnessing the full potential of this promising antibiotic through synthetic biology and metabolic engineering approaches, ultimately contributing to the fight against antimicrobial resistance. The scientific community eagerly awaits the first reports that will shed light on the biosynthesis of this intriguing natural product.

Decatromicin B: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B, a tetronic acid derivative isolated from Actinomadura sp. MK73-NF4, has demonstrated notable potency against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains. This document provides a comprehensive overview of the currently available data on the antibacterial spectrum of Decatromicin B. It includes a detailed summary of its minimum inhibitory concentrations (MICs), a description of the likely experimental protocols used for these determinations, and a discussion of its potential mechanism of action based on its chemical class. The limited availability of Decatromicin B has impeded extensive research into its specific mode of action and broader antibacterial profile.[1][2][3][4][5]

Antibacterial Spectrum of Decatromicin B

The antibacterial activity of Decatromicin B is primarily directed against Gram-positive bacteria. Quantitative data on its efficacy is summarized below.

Table 1: Minimum Inhibitory Concentrations (MICs) of Decatromicin B against Gram-Positive Bacteria

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (various strains) | Gram-positive | 0.39 - 0.78 |

| Methicillin-resistant S. aureus (MRSA) (two strains) | Gram-positive | 0.39 and 0.78 |

| Micrococcus luteus | Gram-positive | 0.78 |

| Bacillus subtilis | Gram-positive | 0.78 |

| Corynebacterium bovis | Gram-positive | 6.25 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]

a) Broth Microdilution Method:

-

Preparation of Decatromicin B dilutions: A two-fold serial dilution of Decatromicin B is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum preparation: The bacterial strain to be tested is cultured to a specific density (typically 0.5 McFarland standard), which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Each well of the microtiter plate containing the serially diluted Decatromicin B is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria and broth, no antibiotic) and negative (broth only) growth controls are included.

-

Incubation: The plate is incubated at a temperature and duration suitable for the growth of the test organism (e.g., 37°C for 16-20 hours).

-

Result interpretation: The MIC is determined as the lowest concentration of Decatromicin B at which no visible bacterial growth (turbidity) is observed.

b) Agar Dilution Method:

-

Preparation of agar plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of Decatromicin B are prepared.

-

Inoculum preparation: As with the broth microdilution method, a standardized bacterial inoculum is prepared.

-

Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated under appropriate conditions.

-

Result interpretation: The MIC is the lowest concentration of Decatromicin B that inhibits the visible growth of the bacteria on the agar surface.

Potential Mechanism of Action

The precise molecular mechanism of action for Decatromicin B has not been fully elucidated, a fact attributed to its limited availability for research purposes.[1][2][3][4][5] However, as a member of the tetronic acid class of antibiotics, its activity may be inferred from related compounds. Tetronic acids are known to exhibit a range of biological activities, and their antibacterial effects could be attributed to several mechanisms.

One proposed mechanism for some tetronic acid derivatives is the chelation of essential metal ions, such as iron, which are crucial for bacterial survival and enzymatic function. By sequestering these ions, the antibiotic can disrupt vital metabolic processes. Another potential mode of action for this class of compounds is the inhibition of key bacterial enzymes. For instance, some tetramic acids, which are structurally related to tetronic acids, have been shown to inhibit bacterial RNA polymerase.

Conclusion

Decatromicin B exhibits potent antibacterial activity against a focused spectrum of Gram-positive bacteria, including challenging pathogens like MRSA. The available data, primarily MIC values, position it as an interesting candidate for further investigation. However, a significant knowledge gap remains concerning its precise mechanism of action and its activity against a wider range of bacterial species. Future research, contingent on the increased availability of the compound, should aim to elucidate its molecular target and explore its potential for therapeutic development.

References

- 1. scispace.com [scispace.com]

- 2. Tetronic acid derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Decatromicins a and B, New Antibiotics Produced by [research.amanote.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. Tetramic and Tetronic Acids as Scaffolds in Bioinorganic and Bioorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Decatromicin B: A Technical Overview of its Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B, a natural product isolated from Actinomadura sp., has demonstrated potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings. This document provides a comprehensive technical guide on the currently available data regarding the effectiveness of Decatromicin B against MRSA strains. It consolidates quantitative data on its bioactivity, details the likely experimental protocols based on the primary literature, and presents visualizations of the discovery workflow and a conceptual mechanism of action. Due to the limited availability of the compound, extensive research into its precise mechanism of action and resistance development has been hampered.[1][2] This guide, therefore, serves as a foundational resource based on the initial discovery and characterization of this promising anti-MRSA agent.

Quantitative Assessment of Anti-MRSA Activity

The in vitro efficacy of Decatromicin B against MRSA has been quantified through the determination of its Minimum Inhibitory Concentration (MIC). The MIC value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of Decatromicin B against MRSA and other Gram-Positive Bacteria

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) Strain 1 | 0.39 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) Strain 2 | 0.78 |

| Staphylococcus aureus | Multiple Strains | 0.39 - 0.78 |

| Micrococcus luteus | - | 0.78 |

| Bacillus subtilis | - | 0.78 |

| Corynebacterium bovis | - | 6.25 |

Data sourced from the primary literature as cited by commercial suppliers.

Experimental Protocols

The following methodologies are based on the standard practices for antimicrobial susceptibility testing and are consistent with the details provided in the initial discovery of Decatromicins.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values of Decatromicin B were likely determined using a broth microdilution method according to the standards of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Bacterial Strain Preparation: MRSA strains are cultured on an appropriate agar medium, such as Mueller-Hinton agar, and incubated to achieve logarithmic growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL) in Mueller-Hinton broth.

-

Antibiotic Dilution: A serial two-fold dilution of Decatromicin B is prepared in a 96-well microtiter plate using Mueller-Hinton broth. A range of concentrations is tested to determine the inhibitory threshold.

-

Inoculation: Each well containing the diluted Decatromicin B is inoculated with the standardized bacterial suspension. Control wells containing only the broth and bacteria (positive control) and only the broth (negative control) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of Decatromicin B at which no visible bacterial growth is observed.

Visualizations

Discovery and Initial Evaluation Workflow

The following diagram illustrates the general workflow from the discovery of a novel antibiotic-producing microorganism to the initial assessment of its lead compounds.

Conceptual Mechanism of Action

While the precise molecular target of Decatromicin B is unknown, a general conceptual diagram of its antibacterial action can be proposed. As a potent inhibitor of a critical cellular process, it likely disrupts a fundamental pathway necessary for bacterial survival.

Discussion and Future Directions

The initial findings on Decatromicin B are promising, showcasing its potent activity against MRSA. The low MIC values suggest that it could be a candidate for further development. However, the lack of available research since its discovery in 1999 presents a significant knowledge gap.[1][2]

Future research should focus on:

-

Total Synthesis: Developing a synthetic route for Decatromicin B to ensure a stable supply for further research.

-

Mechanism of Action Studies: Identifying the specific molecular target of Decatromicin B to understand its mode of action and potential for resistance development.

-

Spectrum of Activity: Broadening the scope of tested pathogens to include other multidrug-resistant bacteria.

-

In vivo Efficacy and Toxicity: Evaluating the effectiveness and safety of Decatromicin B in animal models of MRSA infection.

References

Preliminary Toxicity Profile of Decatromicin B: A Technical Overview for Drug Development Professionals

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decatromicin B is a novel antibiotic isolated from Actinomadura sp. with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique tetronic acid structure presents a promising scaffold for the development of new antibacterial agents.[1][2] However, a comprehensive evaluation of its safety profile is paramount prior to further clinical development. It has been noted that the limited availability of Decatromicin B has impeded extensive investigation into its full antibacterial spectrum and mechanism of action.[1][2] This document outlines a proposed framework for the preliminary toxicity assessment of Decatromicin B, detailing essential in vivo and in vitro studies. The following sections provide standardized experimental protocols and data presentation formats to guide researchers in this critical phase of drug development.

Acute Oral Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance following a single high-dose exposure. The data from these studies are crucial for classifying the substance's toxicity and for selecting appropriate doses for subsequent, longer-term studies.

Quantitative Data Summary

The following table is a template for summarizing the key findings from an acute oral toxicity study of Decatromicin B, conducted in accordance with OECD Guideline 423.[3][4][5][6][7]

| Parameter | Observation/Value |

| LD₅₀ (Median Lethal Dose) | Data Not Available |

| Toxicity Class | Data Not Available |

| Clinical Signs of Toxicity | e.g., Sedation, lethargy, piloerection, etc. |

| Body Weight Changes | e.g., Mean weight loss/gain post-administration |

| Gross Necropsy Findings | e.g., Abnormalities in organs and tissues |

Experimental Protocol: Acute Oral Toxicity (OECD 423)

This protocol is based on the Acute Toxic Class Method (OECD Guideline 423).[3][4][5][6][7]

Objective: To determine the acute oral toxicity of Decatromicin B.

Test System:

-

Species: Rat (e.g., Sprague-Dawley or Wistar), female nulliparous and non-pregnant.

-

Age: 8-12 weeks old.

-

Housing: Housed in appropriate cages with a 12-hour light/dark cycle.

-

Diet: Standard laboratory diet and water available ad libitum, with a brief fasting period before dosing.

Methodology:

-

Dose Formulation: Decatromicin B is dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

Dose Administration: A single dose is administered by oral gavage. The volume should not exceed 2 mL/100g of body weight for aqueous solutions.

-

Dose Levels: A stepwise procedure is used, starting with a dose of 300 mg/kg or 2000 mg/kg depending on the expected toxicity. Subsequent dose levels (5, 50, 300, 2000 mg/kg) are selected based on the mortality observed in the previous step.[7] Each step uses three animals.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Sub-acute Toxicity

Sub-acute toxicity studies provide information on the adverse effects of a substance following repeated administration over a 28-day period. These studies help to identify target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).

Quantitative Data Summary

The following tables are templates for summarizing the hematological and biochemical findings from a 28-day sub-acute oral toxicity study of Decatromicin B, based on OECD Guideline 407.[8][9][10][11]

Table 2.1: Hematological Parameters

| Parameter | Control Group | Low Dose Group | Mid Dose Group | High Dose Group |

| Hemoglobin (g/dL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| Hematocrit (%) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| Red Blood Cell Count (x10⁶/µL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| White Blood Cell Count (x10³/µL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| Platelet Count (x10³/µL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

Table 2.2: Biochemical Parameters

| Parameter | Control Group | Low Dose Group | Mid Dose Group | High Dose Group |

| Alanine Aminotransferase (ALT) (U/L) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| Aspartate Aminotransferase (AST) (U/L) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| Alkaline Phosphatase (ALP) (U/L) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| Blood Urea Nitrogen (BUN) (mg/dL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| Creatinine (mg/dL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| Total Protein (g/dL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

| Albumin (g/dL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |

Experimental Protocol: Sub-acute Oral Toxicity (OECD 407)

This protocol is based on the Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD Guideline 407).[8][9][10][11]

Objective: To evaluate the sub-acute oral toxicity of Decatromicin B.

Test System:

-

Species: Rat (e.g., Sprague-Dawley or Wistar).

-

Number of Animals: At least 5 males and 5 females per group.

-

Housing and Diet: As per acute toxicity protocol.

Methodology:

-

Dose Formulation: Prepared daily and administered at a consistent time.

-

Dose Administration: Daily oral gavage for 28 days.

-

Dose Levels: A control group and at least three dose levels (low, mid, high) are used.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Blood samples are collected at the end of the study for hematology and clinical biochemistry analysis.

-

Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

Genotoxicity

Genotoxicity assays are employed to detect substances that can induce genetic damage such as gene mutations and chromosomal aberrations.

Quantitative Data Summary

The following tables are templates for summarizing the results from the Ames test and the in vivo micronucleus assay for Decatromicin B.

Table 3.1: Ames Test Results

| Strain | S9 Activation | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Mutagenicity Ratio |

| TA98 | Without | e.g., 0, 10, 50, 100, 500 | Value ± SD | Value |

| TA98 | With | e.g., 0, 10, 50, 100, 500 | Value ± SD | Value |

| TA100 | Without | e.g., 0, 10, 50, 100, 500 | Value ± SD | Value |

| TA100 | With | e.g., 0, 10, 50, 100, 500 | Value ± SD | Value |

| TA1535 | Without | e.g., 0, 10, 50, 100, 500 | Value ± SD | Value |

| TA1535 | With | e.g., 0, 10, 50, 100, 500 | Value ± SD | Value |

| TA1537 | Without | e.g., 0, 10, 50, 100, 500 | Value ± SD | Value |

| TA1537 | With | e.g., 0, 10, 50, 100, 500 | Value ± SD | Value |

Table 3.2: In Vivo Micronucleus Assay Results

| Dose (mg/kg) | Sex | Number of Animals | Frequency of Micronucleated Polychromatic Erythrocytes (MN-PCEs) per 2000 PCEs | % PCEs |

| Vehicle Control | M/F | e.g., 5/5 | Value ± SD | Value ± SD |

| Low Dose | M/F | e.g., 5/5 | Value ± SD | Value ± SD |

| Mid Dose | M/F | e.g., 5/5 | Value ± SD | Value ± SD |

| High Dose | M/F | e.g., 5/5 | Value ± SD | Value ± SD |

| Positive Control | M/F | e.g., 5/5 | Value ± SD | Value ± SD |

Experimental Protocols

This protocol is based on the OECD Guideline 471 for the bacterial reverse mutation test.[12][13][14]

Objective: To evaluate the mutagenic potential of Decatromicin B by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[15]

Test System:

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver).[13][14]

Methodology:

-

Plate Incorporation Method: Decatromicin B at various concentrations, the bacterial culture, and either S9 mix or a buffer are mixed with molten top agar.

-

Incubation: The mixture is poured onto minimal glucose agar plates and incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.

This protocol is based on the OECD Guideline 474 for the mammalian erythrocyte micronucleus test.[16][17][18][19]

Objective: To determine if Decatromicin B induces chromosomal damage in the bone marrow of mammals.[17]

Test System:

-

Species: Mouse (e.g., CD-1 or BALB/c).

-

Number of Animals: At least 5 males and 5 females per group.

Methodology:

-

Dose Administration: The test substance is administered once or twice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Dose Levels: A vehicle control, a positive control (e.g., cyclophosphamide), and at least three dose levels of Decatromicin B are used.

-

Sample Collection: Bone marrow is collected 24 and 48 hours after the last administration.

-

Slide Preparation: Bone marrow smears are prepared on slides and stained.

-

Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of polychromatic to normochromatic erythrocytes (%PCEs) is also calculated to assess cytotoxicity.

-

Data Analysis: A significant, dose-related increase in the frequency of MN-PCEs in treated groups compared to the vehicle control indicates a positive result.

Visualizations

Diagrams are essential tools for illustrating complex biological pathways and experimental procedures. The following are examples of how Graphviz can be used to create clear and informative visualizations relevant to toxicity studies.

Experimental Workflow for Preliminary Toxicity Assessment

Caption: Workflow for the preliminary toxicity assessment of Decatromicin B.

Hypothetical Signaling Pathway for Drug-Induced Hepatotoxicity

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 8. Subacute toxicity testing as per oecd guidelines tulsi 407 | PPTX [slideshare.net]

- 9. scribd.com [scribd.com]

- 10. Subacute toxicity study [bio-protocol.org]

- 11. ecetoc.org [ecetoc.org]

- 12. measurlabs.com [measurlabs.com]

- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nucro-technics.com [nucro-technics.com]

- 18. criver.com [criver.com]

- 19. Micronucleus test - Wikipedia [en.wikipedia.org]

Navigating the Challenges of Decatromicin B: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Decatromicin B, a potent antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), presents both opportunities and challenges in drug development. A critical hurdle in advancing this promising molecule lies in its physicochemical properties, particularly its solubility and stability in various solvent systems. This technical guide provides a comprehensive overview of the known solubility characteristics of Decatromicin B and outlines robust experimental protocols for its stability assessment, addressing a key knowledge gap noted by suppliers that the lack of availability has hindered extensive investigation into its properties.

Core Concepts: Solubility and Stability

The therapeutic efficacy and manufacturability of any active pharmaceutical ingredient (API) are intrinsically linked to its solubility and stability. Solubility dictates the bioavailability and formulation possibilities, while stability ensures that the molecule retains its desired potency and safety profile throughout its shelf life. For a complex molecule like Decatromicin B, understanding its behavior in different solvents and under various stress conditions is paramount for successful preclinical and clinical development.

Solubility Profile of Decatromicin B

Currently, publicly available quantitative solubility data for Decatromicin B is limited. However, qualitative assessments from various suppliers provide a foundational understanding of its solubility in common laboratory solvents. This information is crucial for the preparation of stock solutions and for initial formulation development.

Table 1: Qualitative Solubility of Decatromicin B

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for initial in vitro testing. |

| Dimethylformamide (DMF) | Soluble | An alternative polar aprotic solvent. |

| Ethanol | Soluble | A common solvent for drug formulation. |

| Methanol | Soluble | Another protic solvent suitable for solubilization. |

| Water | Poor Solubility | Indicates challenges for aqueous formulations. |

Source: Bioaustralis Fine Chemicals, Cayman Chemical

The poor water solubility of Decatromicin B necessitates the use of organic solvents for creating stock solutions. For researchers, it is imperative to note that while DMSO is a common solvent for in vitro assays, its potential for cytotoxicity and interference with biological assays must be carefully considered and controlled for.

Stability of Decatromicin B: Considerations and Experimental Protocols

To rigorously characterize the stability of Decatromicin B, a series of forced degradation studies should be conducted. These studies expose the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Study of Decatromicin B

This protocol outlines a general procedure for conducting forced degradation studies on Decatromicin B. The goal is to induce degradation to an extent of 5-20%, which is generally sufficient to develop and validate a stability-indicating analytical method.

1. Preparation of Stock Solution:

-

Accurately weigh a known amount of Decatromicin B.

-

Dissolve the compound in a suitable solvent (e.g., Methanol or a mixture of Acetonitrile and water) to a known concentration (e.g., 1 mg/mL). This will serve as the stock solution for all stress conditions.

2. Stress Conditions:

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution with 0.1 M hydrochloric acid (HCl).

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to the target concentration for analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution with 0.1 M NaOH.

-

Incubate at room temperature, monitoring at shorter time intervals (e.g., 30 minutes, 1, 2, 4 hours) due to the potential for rapid degradation.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution with a 3% solution of hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature and protected from light.

-

Monitor at various time points (e.g., 2, 4, 8, 24 hours).

-

Dilute the aliquots with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Transfer a portion of the stock solution to a tightly sealed vial.

-

Expose the solution to a high temperature (e.g., 70°C) in a calibrated oven.

-

Analyze samples at predetermined intervals (e.g., 24, 48, 72 hours).

-

-

Photolytic Degradation:

-

Expose a portion of the stock solution in a photostable, transparent container to a light source with a specific illumination (e.g., as per ICH Q1B guidelines, overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

-

Analyze samples at appropriate time points.

-

3. Analytical Method:

-

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The method should be capable of separating the intact Decatromicin B from all potential degradation products.

-

Recommended HPLC Parameters (starting point for method development):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of Decatromicin B. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Injection Volume: 10-20 µL.

-

4. Data Analysis:

-

Calculate the percentage of degradation of Decatromicin B at each time point under each stress condition.

-

Assess the peak purity of the Decatromicin B peak to ensure no co-eluting degradation products.

-

The mass balance should be calculated to account for all the material after degradation.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution. The following diagrams, generated using Graphviz, illustrate the key processes.

Caption: Workflow for Forced Degradation Study of Decatromicin B.

Investigating the Mode of Action: A General Workflow

As the precise signaling pathway for Decatromicin B is not well-documented, a generalized workflow for elucidating the mode of action of a novel antibiotic is presented. This provides a logical framework for researchers entering this area of investigation.

Caption: General Workflow for Elucidating Antibiotic Mode of Action.

Conclusion

While the publicly available data on the solubility and stability of Decatromicin B is currently sparse, this guide provides a framework for researchers to systematically approach these critical aspects of drug development. The qualitative solubility data serves as a starting point for handling and initial formulation efforts. The detailed experimental protocol for forced degradation studies, based on established pharmaceutical guidelines, offers a robust methodology to generate crucial stability data. By employing a stability-indicating HPLC method, researchers can accurately quantify the degradation of Decatromicin B and identify potential degradants. The provided workflows, visualized through Graphviz diagrams, offer clear and actionable roadmaps for these investigations. As more data on Decatromicin B becomes available, a more refined understanding of its properties will undoubtedly accelerate its journey from a promising antibiotic candidate to a potential therapeutic reality.

An In-depth Technical Guide to the Natural Variants and Analogs of Decatromicin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B, a member of the spirotetronate class of polyketides, has demonstrated significant promise as an antibacterial agent, particularly against multidrug-resistant Gram-positive bacteria. This technical guide provides a comprehensive overview of the known natural variants of Decatromicin B, primarily Decatromicin A, and discusses the limited exploration into its synthetic analogs. The document details the isolation of these natural products from Actinomadura species, their structural elucidation, and a comparative analysis of their biological activities. Emphasis is placed on quantitative data, presented in structured tables for clear comparison. Detailed experimental protocols for isolation and characterization, extracted from seminal literature, are provided to facilitate replication and further research. Furthermore, this guide explores the potential mechanism of action of Decatromicins by drawing parallels with other spirotetronate antibiotics and presents logical workflows for future research and development in this area.

Introduction to Decatromicin B and its Natural Variants

Decatromicin B is a structurally complex antibiotic isolated from the fermentation broth of Actinomadura sp. MK73-NF4.[1] It belongs to the spirotetronate family of natural products, which are characterized by a distinctive spirocyclic tetronic acid moiety embedded within a macrocyclic lactone. The initial discovery in 1999 also reported a closely related natural variant, Decatromicin A.[1] Both compounds exhibit potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

More recently, in 2022, further investigation of another Actinomadura sp. strain, A30804, led to the isolation of several new natural variants, designated as Decatromicins C-G.[3] This discovery highlights the chemical diversity within this family of natural products and provides a valuable opportunity for structure-activity relationship (SAR) studies.

Quantitative Biological Activity

The antibacterial activity of Decatromicin B and its natural variants has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) is the primary metric used for comparison. The available data is summarized in the tables below.

Table 1: Antibacterial Activity of Decatromicin A and B

| Microorganism | MIC (µg/mL) |

| Decatromicin A | |

| Staphylococcus aureus FDA 209P | 0.78 |

| Staphylococcus aureus Smith | 0.78 |

| Staphylococcus aureus MRSA No. 6 | 0.78 |

| Staphylococcus aureus MRSA No. 15 | 1.56 |

| Micrococcus luteus PCI 1001 | 1.56 |

| Bacillus subtilis PCI 219 | 1.56 |

| Corynebacterium bovis 1810 | 12.5 |

Data extracted from Momose et al., 1999.[1]

Table 2: Antibacterial Activity of Decatromicins B and C-G against Staphylococcus aureus (MRSA)

| Compound | MIC (µM) |

| Decatromicin B | 1-3 |

| Decatromicin C | >100 |

| Decatromicin D | 50-100 |

| Decatromicin E | 50-100 |

| Decatromicin F | 25-50 |

| Decatromicin G | 25-50 |

Data extracted from Bae et al., 2022.[3]

Experimental Protocols

Fermentation and Isolation of Decatromicins A and B

The following protocol is based on the methods described by Momose et al., 1999.[1]

-

Producing Organism: Actinomadura sp. MK73-NF4.

-

Fermentation Medium: A suitable medium for the cultivation of Actinomadura sp. containing sources of carbon, nitrogen, and inorganic salts.

-

Cultivation: The producing strain is cultured under aerobic conditions in the fermentation medium.

-

Extraction: The culture broth is centrifuged to separate the mycelium and supernatant. The mycelium is extracted with acetone, and the acetone extract is concentrated. The concentrate is then extracted with ethyl acetate. The supernatant is also extracted with ethyl acetate.

-

Purification:

-

The combined ethyl acetate extracts are concentrated to an oily residue.

-

The residue is subjected to silica gel column chromatography.

-

Active fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) using a gradient of acetonitrile in water.

-

Fractions containing Decatromicin A and B are collected and lyophilized to yield purified compounds.

-

Structure Elucidation

The structures of Decatromicins A and B were determined using a combination of spectroscopic techniques as described by Momose et al., 1999.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons.

-

Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of the atoms and build the planar structure of the molecule.

-

-

UV-Visible Spectroscopy: The UV-Vis spectrum provides information about the chromophores present in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups.

Synthetic Analogs and Structure-Activity Relationships (SAR)

The development of synthetic analogs of Decatromicin B is an area with limited reported research. The structural complexity of the molecule presents a significant synthetic challenge. However, the discovery of new natural variants (Decatromicins C-G) provides valuable insights into the structure-activity relationships of this class of compounds.

-

The Dichloropyrrole Moiety: The difference between Decatromicin A (monochloro) and Decatromicin B (dichloro) suggests that the second chlorine atom enhances antibacterial activity.

-

Substitutions on the Decalin Ring System: The variations in the side chains of Decatromicins C-G and their reduced activity compared to Decatromicin B indicate that modifications at these positions can significantly impact potency.

Future research into synthetic analogs could focus on simplifying the macrocyclic structure while retaining the key pharmacophoric elements, such as the spirotetronate and dichlorropyrrole moieties.

Putative Mechanism of Action

The precise molecular mechanism of action of Decatromicin B has not been definitively elucidated. However, based on studies of other spirotetronate antibiotics, a plausible hypothesis can be formulated. Many spirotetronates are known to interfere with bacterial fatty acid synthesis, specifically by inhibiting the FabF enzyme (β-ketoacyl-ACP synthase II).[5]

A proposed logical workflow for investigating the mechanism of action of Decatromicin B is outlined below.

References

- 1. (PDF) Decatromicins a and B, New Antibiotics Produced by [research.amanote.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Antibacterial Spirotetronate Polyketides from an Actinomadura sp. Strain A30804 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

total synthesis of Decatromicin B experimental protocol

Application Notes and Protocols: Decatromicin B

For Researchers, Scientists, and Drug Development Professionals

Note on Total Synthesis: As of late 2025, a total synthesis of Decatromicin B has not been reported in peer-reviewed scientific literature. The lack of a synthetic route has been cited as a factor hindering further investigation into its mode of action and full antibacterial spectrum[1][2]. The following document provides a summary of the known biological and chemical properties of Decatromicin B and presents a conceptual strategy for its total synthesis based on established methodologies for structurally related spirotetronate antibiotics. The experimental protocols described are therefore hypothetical and intended to serve as a guide for future research endeavors.

Introduction to Decatromicin B

Decatromicin B is a complex polyketide natural product belonging to the spirotetronate class of antibiotics. It was first isolated in 1999 from the bacterium Actinomadura sp.[1][2]. Structurally, it is characterized by a tetronic acid moiety spiro-linked to a cyclohexene ring, which is embedded within a larger macrocyclic structure. The molecule also features a glycosidically linked dichloropyrrole amide unit, which is crucial for its biological activity. The full structure of Decatromicin B was elucidated through extensive NMR spectroscopy experiments[3].

Decatromicin B has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains[4][5]. Its novel structure and potent activity make it an attractive target for total synthesis, which would enable further biological evaluation and the generation of analogues to establish structure-activity relationships.

Biological Activity

Decatromicin B is a potent inhibitor of several Gram-positive bacterial strains. The available quantitative data on its minimum inhibitory concentrations (MIC) are summarized below. The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a given strain of bacteria[6].

Table 1: Minimum Inhibitory Concentrations (MIC) of Decatromicin B

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (various strains) | 0.39 - 0.78 | [4][5] |

| Methicillin-resistant S. aureus (MRSA) | 0.39 - 0.78 | [4][5] |

| Micrococcus luteus | 0.78 | [4][5] |

| Bacillus subtilis | 0.78 | [4][5] |

| Corynebacterium bovis | 6.25 | [4][5] |

Conceptual Total Synthesis Strategy

The proposed strategy for the total synthesis of Decatromicin B is based on convergent principles successfully applied to other complex spirotetronate natural products, such as Chlorothricolide and the Abyssomicins[7][8][9][10]. The synthesis would involve the preparation of three key fragments: the dichloropyrrole amino sugar, the spirotetronate core, and the macrocyclic side chain, followed by their strategic assembly.

Retrosynthetic Analysis

A plausible retrosynthetic analysis is outlined below. The primary disconnections are the glycosidic linkage and the ester bond forming the macrocycle. This approach breaks down the complex target molecule into more manageable synthetic intermediates.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. idexx.com [idexx.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Abyssomicin C [aua.gr]

- 9. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Decatromicin B from Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B is a potent polyketide antibiotic belonging to the spirotetronate class, produced by the actinomycete, Actinomadura sp.[1][2]. It exhibits significant antibacterial activity, notably against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][3]. The complex structure of Decatromicin B, featuring a macrocyclic lactone with a tetronic acid moiety, presents a unique challenge and opportunity for natural product purification and drug development[2][3].

These application notes provide a comprehensive overview and detailed protocols for the purification of Decatromicin B from Actinomadura sp. culture. The methodologies described are based on established literature and are intended to guide researchers in the isolation and purification of this promising antibiotic for further study and development.

Physicochemical Properties of Decatromicin B

A clear understanding of the physicochemical properties of Decatromicin B is essential for developing an effective purification strategy.

| Property | Value | Reference |

| Molecular Formula | C45H56Cl2N2O10 | [4] |

| Molecular Weight | 855.9 g/mol | [4] |

| Appearance | To be determined upon purification | - |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [4] |

| Purity (Commercially available) | >95% by HPLC | [4] |

| Long Term Storage | -20°C | [4] |

Purification Workflow

The purification of Decatromicin B from a fermentation culture is a multi-step process designed to isolate the compound from a complex mixture of cellular components and other secondary metabolites. The general workflow involves fermentation, extraction, and a series of chromatographic separations.

Caption: A generalized workflow for the purification of Decatromicin B.

Experimental Protocols

The following protocols are based on methodologies described for the isolation of Decatromicin B and similar spirotetronate polyketides[1]. Researchers should note that optimization of these protocols may be necessary depending on the specific Actinomadura strain, fermentation conditions, and available equipment.

Protocol 1: Large-Scale Fermentation of Actinomadura sp.

Objective: To produce a sufficient quantity of Decatromicin B through fermentation for subsequent purification.

Materials:

-

Actinomadura sp. strain MK73-NF4 or a similar producing strain

-

Seed culture medium (e.g., ISP2 medium)

-

Production culture medium (specific composition to be optimized, but generally rich in carbon and nitrogen sources)

-

Shake flasks or fermenter

-

Incubator shaker or fermenter vessel

Procedure:

-

Inoculum Preparation: Inoculate a loopful of Actinomadura sp. from a slant into a flask containing seed culture medium. Incubate at 28-30°C with shaking at 180-220 rpm for 2-3 days, or until good growth is observed.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production culture at 28-30°C for 7-10 days. Monitor the production of Decatromicin B periodically by taking small samples and analyzing them by HPLC or bioassay against a sensitive organism like S. aureus.

-

Harvest: After the optimal fermentation time, harvest the culture broth for extraction.

Protocol 2: Extraction of Decatromicin B from Culture Broth

Objective: To extract Decatromicin B from the fermentation broth into an organic solvent.

Materials:

-

Harvested culture broth

-

Organic solvent (e.g., ethyl acetate, butyl acetate)

-

Centrifuge or filtration apparatus

-

Separatory funnel or liquid-liquid extraction equipment

-

Rotary evaporator

Procedure:

-

Cell Separation: Separate the mycelium from the culture broth by centrifugation or filtration. The target compound may be present in both the mycelium and the supernatant, so both should be processed.

-

Extraction of Supernatant: Adjust the pH of the supernatant to a slightly acidic or neutral range. Extract the supernatant with an equal volume of ethyl acetate three times. Pool the organic layers.

-

Extraction of Mycelium: Homogenize the mycelial cake with a solvent like acetone or methanol to extract the intracellular compounds. Filter the mixture and evaporate the solvent. Resuspend the residue in water and extract with ethyl acetate as in step 2.

-

Concentration: Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Chromatographic Purification of Decatromicin B

Objective: To purify Decatromicin B from the crude extract using a series of chromatographic steps. This is a generalized protocol and will require optimization based on bioassay results of the collected fractions.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)

-

HPLC system (preparative or semi-preparative)

-

C18 reverse-phase HPLC column

-

Acetonitrile, water, and modifiers (e.g., formic acid, trifluoroacetic acid) for HPLC

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Initial Fractionation (Silica Gel Chromatography):

-

Adsorb the crude extract onto a small amount of silica gel.

-

Load the adsorbed extract onto a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by gradients of ethyl acetate in methanol.

-

Collect fractions and monitor by TLC and bioassay.

-

-

Bioassay-Guided Fractionation:

-

Test the collected fractions for antibacterial activity against a sensitive strain (e.g., S. aureus).

-

Pool the active fractions that show the presence of a compound with the expected characteristics of Decatromicin B.

-

-

Further Purification (Reverse-Phase HPLC):

-

Concentrate the pooled active fractions.

-

Dissolve the residue in a suitable solvent (e.g., methanol) and filter.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 40 minutes). The use of an acid modifier like 0.1% formic acid can improve peak shape.

-

Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis scan of a partially purified sample).

-

Collect the peak corresponding to Decatromicin B.

-

-

Purity Assessment and Final Product:

-

Assess the purity of the final product by analytical HPLC.

-

Confirm the identity of the purified compound by mass spectrometry and NMR spectroscopy.

-

Evaporate the solvent from the pure fractions to obtain purified Decatromicin B.

-

Quantitative Data

The following table presents hypothetical quantitative data for the purification of Decatromicin B. Actual yields and purity will vary depending on the specific experimental conditions. Researchers should generate their own data to accurately reflect their purification process.

| Purification Step | Total Weight/Volume | Decatromicin B Concentration (µg/mL or µg/mg) | Total Decatromicin B (mg) | Purity (%) | Yield (%) |

| Fermentation Broth | 10 L | To be determined | - | <1 | 100 |

| Crude Extract | 5 g | To be determined | - | ~5 | To be determined |

| Silica Gel Chromatography (Active Fractions) | 500 mg | To be determined | - | ~40 | To be determined |

| Preparative HPLC (Purified Fractions) | 50 mg | >950 µg/mg | 47.5 | >95 | To be determined |

Logical Relationships in Purification

The purification process is guided by the principle of sequentially removing impurities based on the differing physicochemical properties of Decatromicin B and the contaminants.

Caption: Logical flow of the purification strategy.

Concluding Remarks

The purification of Decatromicin B from Actinomadura sp. culture is a challenging yet rewarding process. The protocols and information provided herein serve as a comprehensive guide for researchers. Success in obtaining high-purity Decatromicin B will depend on careful execution of these steps and diligent optimization of the process parameters. The potent biological activity of Decatromicin B makes it a valuable target for further research and development in the fight against antibiotic-resistant bacteria.

References

Application Note: Determination of Decatromicin B Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

Introduction

Decatromicins are novel antibiotics produced by the actinomycete strain Actinomadura sp. MK73-NF4.[1] With demonstrated potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), Decatromicin B represents a promising candidate for further drug development.[1] A critical step in the preclinical evaluation of any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][3][4] This value is fundamental for assessing antimicrobial potency, determining susceptibility breakpoints, and guiding therapeutic dosage decisions.[5][6]

This application note provides a detailed protocol for determining the MIC of Decatromicin B against various bacterial strains using the broth microdilution method. This method is widely recommended by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for its reliability and efficiency.[6]

Principle of the Method